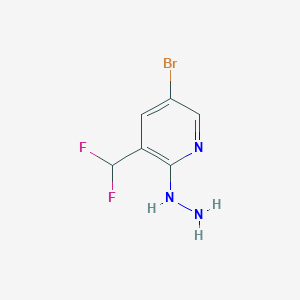

5-bromo-3-(difluoromethyl)-2-hydrazinylpyridine

Description

5-Bromo-3-(difluoromethyl)-2-hydrazinylpyridine is a pyridine derivative featuring a bromo substituent at position 5, a difluoromethyl group at position 3, and a hydrazinyl group at position 2. Its molecular formula is C₇H₇BrF₂N₃ (molecular weight: 267.06 g/mol). The compound is of interest in medicinal chemistry due to the presence of fluorine, which enhances metabolic stability and bioavailability, and the hydrazinyl group, which enables conjugation or further derivatization . It is listed in specialized chemical catalogs (e.g., Enamine Ltd.) as a building block for drug discovery .

Properties

IUPAC Name |

[5-bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrF2N3/c7-3-1-4(5(8)9)6(12-10)11-2-3/h1-2,5H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHSCOGUGPVVTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)F)NN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrF2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(difluoromethyl)-2-hydrazinylpyridine typically involves the reaction of 5-bromo-3-(difluoromethyl)pyridine with hydrazine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality of the product. The industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-(difluoromethyl)-2-hydrazinylpyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents .

Major Products

The major products formed from the reactions of this compound include various hydrazine derivatives, oxidized compounds, and substituted pyridine derivatives.

Scientific Research Applications

5-bromo-3-(difluoromethyl)-2-hydrazinylpyridine is used in various scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-3-(difluoromethyl)-2-hydrazinylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physical Properties

The table below compares substituent effects, molecular weights, and key properties of related compounds:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The difluoromethyl (CF₂H) group in the target compound is moderately electron-withdrawing, enhancing stability without extreme deactivation (cf. nitro groups in 3-bromo-2-hydrazinyl-5-nitropyridine, which hinder electrophilic substitution) .

- Hydrazinyl Reactivity : The hydrazinyl group facilitates condensation reactions (e.g., formation of hydrazones for imaging agents, as seen in KSP-targeting triazaborolopyridinium compounds) .

- Fluorine Impact: Fluorination improves membrane permeability and metabolic resistance compared to non-fluorinated analogs like 5-bromo-2-hydrazinopyrimidine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.